AB-3PRGD2

描述

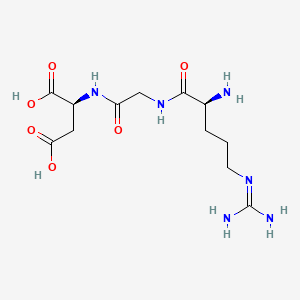

Arginyl-glycyl-aspartic acid has been reported in Bitis arietans with data available.

amino acid sequence of basic unit of widespread cellular recognition system

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMAXBFPHPZYIK-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912420 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99896-85-2, 119865-10-0, 124123-27-9 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyl-glycyl-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly (arginyl-glycyl-aspartic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 177Lu-AB-3PRGD2: Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of 177Lu-AB-3PRGD2, a promising radiopharmaceutical for targeted radionuclide therapy. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed insights into its structure, chemical properties, and relevant experimental methodologies.

Core Structure and Chemical Identity

177Lu-AB-3PRGD2 is a radiolabeled peptide-based drug designed to target integrin αvβ3, a cell surface receptor overexpressed in various tumor types and on angiogenic endothelial cells.[1] Its structure is a sophisticated assembly of several key functional components:

-

Lutetium-177 (177Lu): A therapeutic radioisotope that emits beta particles, inducing cytotoxicity in targeted cells.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that firmly complexes the 177Lu ion, preventing its release in vivo.

-

Albumin-Binding Moiety (AB): This component is designed to reversibly bind to endogenous albumin in the bloodstream, extending the radiopharmaceutical's circulation half-life and potentially enhancing tumor uptake.

-

3PRGD2: A dimeric cyclic RGD (arginine-glycine-aspartic acid) peptide. The RGD motif is a well-established ligand for integrin αvβ3. The dimeric nature and the polyethylene (B3416737) glycol (PEG) linkers in 3PRGD2 are engineered to improve binding affinity and pharmacokinetic properties.

The precursor, DOTA-AB-3PRGD2, has the following chemical properties:

| Property | Value |

| Molecular Formula | C137H215IN30O45S |

| Molecular Weight | 3161.36 g/mol |

Mechanism of Action and Targeting

The therapeutic strategy of 177Lu-AB-3PRGD2 is predicated on its specific binding to integrin αvβ3. The RGD peptide component of the molecule serves as the targeting vector, recognizing and binding to this integrin with high affinity. Upon binding, the beta radiation emitted by the 177Lu payload induces cellular damage, primarily through the formation of DNA double-strand breaks, leading to apoptosis of the tumor cells.

Chemical and Radiochemical Properties

The following table summarizes key chemical and radiochemical properties of 177Lu-AB-3PRGD2 and its closely related analog, 177Lu-3PRGD2.

| Property | 177Lu-AB-3PRGD2 | 177Lu-3PRGD2 |

| Radiochemical Purity | > 95% | > 99.5%[2] |

| Blood Half-life (human) | 2.85 ± 2.17 h[1] | Not Available |

| Binding Affinity (IC50) | Not Available | 1.25 ± 0.16 nM (for DOTA-3PRGD2)[2] |

Biodistribution and Dosimetry

Preclinical and clinical studies have been conducted to evaluate the biodistribution and estimate the radiation dosimetry of 177Lu-AB-3PRGD2.

Biodistribution in a Murine Model

The following table presents the biodistribution of the closely related compound, 177Lu-3PRGD2, in U87MG tumor-bearing nude mice, expressed as the percentage of injected dose per gram of tissue (%ID/g).[2] It is important to note that the presence of an albumin binder in 177Lu-AB-3PRGD2 is expected to alter its pharmacokinetic profile, likely leading to higher blood retention and potentially different uptake values in other organs.

| Organ | 1 h p.i. (mean ± SD) | 4 h p.i. (mean ± SD) | 24 h p.i. (mean ± SD) | 72 h p.i. (mean ± SD) |

| Blood | 2.13 ± 0.35 | 0.78 ± 0.15 | 0.09 ± 0.02 | 0.02 ± 0.01 |

| Heart | 1.05 ± 0.18 | 0.45 ± 0.09 | 0.06 ± 0.01 | 0.01 ± 0.00 |

| Liver | 2.35 ± 0.41 | 1.54 ± 0.28 | 0.42 ± 0.07 | 0.12 ± 0.02 |

| Spleen | 0.98 ± 0.17 | 0.65 ± 0.12 | 0.21 ± 0.04 | 0.06 ± 0.01 |

| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 0.85 ± 0.16 | 0.25 ± 0.04 |

| Lung | 1.98 ± 0.34 | 0.95 ± 0.18 | 0.21 ± 0.04 | 0.06 ± 0.01 |

| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.15 ± 0.21 | 0.35 ± 0.06 |

| Muscle | 0.85 ± 0.15 | 0.38 ± 0.07 | 0.05 ± 0.01 | 0.01 ± 0.00 |

| Bone | 1.25 ± 0.22 | 0.88 ± 0.16 | 0.35 ± 0.06 | 0.11 ± 0.02 |

| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |

Human Dosimetry

A first-in-human study of 177Lu-AB-3PRGD2 provided the following dosimetry estimates for key organs and the whole body.[1][3]

| Organ | Absorbed Dose (mGy/MBq) (mean ± SD) |

| Red Bone Marrow | 0.157 ± 0.032 |

| Kidneys | 0.684 ± 0.132 |

| Whole-body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |

Experimental Protocols

This section details the methodologies for key experiments related to the development and evaluation of 177Lu-AB-3PRGD2.

Radiolabeling and Quality Control of 177Lu-AB-3PRGD2

Protocol:

-

Preparation: To a vial containing 100 mg of DOTA-AB-3PRGD2, add 200 µL of 0.5 M sodium acetate (B1210297) (NaOAc) buffer (pH 5.6).[4]

-

Radiolabeling: Add 3.7 GBq (100 mCi) of 177LuCl3 to the vial.[4]

-

Incubation: Heat the reaction mixture at 100°C for 30 minutes.[4]

-

Purification: Purify the reaction mixture using a C18 cartridge to separate the labeled product from unreacted 177Lu and other impurities.[4]

-

Sterilization: Sterilize the final product by passing it through a 0.22-µm aseptic filtration membrane.[4]

-

Quality Control:

-

Determine the radiochemical purity using analytical thin-layer chromatography (TLC).[4]

-

The developing solution is a 1:1 (v/v) mixture of methanol (B129727) (CH3OH) and ammonium (B1175870) acetate (NH4OAc).[4]

-

The radiochemical purity should exceed 95% for clinical use.[4]

-

In Vitro Cell Binding Assay (General Protocol)

This protocol describes a general method for assessing the binding affinity of radiolabeled RGD peptides to integrin αvβ3-expressing cells, such as U87MG human glioblastoma cells.

Materials:

-

U87MG cells

-

Binding buffer (e.g., Tris-buffered saline with 1 mM Ca2+ and Mg2+)

-

177Lu-AB-3PRGD2

-

Non-labeled ("cold") c(RGDyK) peptide for competition

-

Gamma counter

Protocol:

-

Cell Seeding: Seed U87MG cells in a multi-well plate and allow them to adhere overnight.

-

Assay Preparation: Wash the cells with binding buffer.

-

Incubation: Add a constant concentration of 177Lu-AB-3PRGD2 to each well along with increasing concentrations of the cold c(RGDyK) peptide.

-

Incubation: Incubate the plate at 4°C for a defined period (e.g., 90 minutes).

-

Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).

-

Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.

-

Data Analysis: Plot the bound radioactivity as a function of the cold peptide concentration. The data can be fitted to a one-site competition model to determine the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

In Vivo Biodistribution Study in a Murine Model

This protocol outlines a typical procedure for evaluating the biodistribution of a radiopharmaceutical in tumor-bearing mice.[2]

Animal Model:

-

Female nude mice bearing U87MG xenografts. Tumors are established by subcutaneous injection of U87MG cells.[2][5]

Protocol:

-

Radiotracer Administration: Inject a known amount of 177Lu-AB-3PRGD2 (e.g., 370 kBq) into the tail vein of each mouse.[2]

-

Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, and 72 hours).[2]

-

Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, liver, spleen, kidneys, lungs, intestine, muscle, bone, and tumor).[2]

-

Sample Processing: Weigh each collected tissue sample.

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter. Include standards of the injected dose for accurate quantification.[2]

-

Data Calculation: Express the radioactivity in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[2]

Concluding Remarks

177Lu-AB-3PRGD2 is a rationally designed radiopharmaceutical with the potential to be an effective targeted therapy for integrin αvβ3-expressing tumors. Its structure, incorporating an albumin-binding moiety and a dimeric RGD peptide, aims to optimize its pharmacokinetic and tumor-targeting properties. The data presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent. It is crucial to acknowledge that some of the detailed preclinical data, particularly regarding binding affinity and biodistribution, are based on the closely related compound 177Lu-3PRGD2. Future studies should focus on generating a complete dataset for 177Lu-AB-3PRGD2 to fully elucidate the impact of the albumin-binding component.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thno.org [thno.org]

The Role of αvβ3 Integrin in Cancer Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin αvβ3, a heterodimeric transmembrane receptor, plays a pivotal role in the complex process of cancer angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Its expression is significantly upregulated on activated endothelial cells and various tumor cells, while remaining low on quiescent vasculature and most normal tissues.[1][2][3][4] This differential expression profile makes αvβ3 integrin an attractive target for anti-angiogenic cancer therapies. This technical guide provides an in-depth overview of the function of αvβ3 integrin in cancer angiogenesis, including its signaling pathways, quantitative expression data, and detailed protocols for key experimental assays.

Integrin αvβ3 facilitates angiogenesis by mediating endothelial cell adhesion, migration, proliferation, and survival.[5][6] It interacts with a wide range of extracellular matrix (ECM) proteins, including vitronectin, fibronectin, and fibrinogen, through a recognition site that often contains the arginine-glycine-aspartic acid (RGD) sequence.[2][3][7] This interaction triggers intracellular signaling cascades that are crucial for the angiogenic process. Furthermore, αvβ3 integrin engages in significant crosstalk with growth factor receptors, most notably vascular endothelial growth factor receptor 2 (VEGFR2), amplifying pro-angiogenic signals.[8][9][10]

Quantitative Data on αvβ3 Integrin

The expression levels of αvβ3 integrin, its binding affinities to ECM ligands, and the efficacy of its inhibitors are critical parameters in angiogenesis research and drug development. The following tables summarize key quantitative data from various studies.

| Tumor Type | Method of Detection | Level of αvβ3 Expression | Reference |

| Malignant Melanoma | Immunohistochemistry, PET | High expression on tumor cells and tumor vasculature | [11][12] |

| Glioblastoma | Immunohistochemistry | High expression on tumor cells and neovasculature | [13] |

| Breast Cancer | Western Blot, Flow Cytometry | Variable expression depending on subtype; often expressed on tumor vasculature | [14][15] |

| Prostate Cancer | Immunohistochemistry | High-level expression in invasive tumors | [11] |

| Renal Cell Carcinoma | Immunohistochemistry | Weak to moderate expression in metastatic tumors | [12] |

| Colorectal Carcinoma | Immunohistochemistry | Prominent expression in metastatic tumors | [12] |

| Lung Adenocarcinoma | Immunohistochemistry | Abundant expression in metastatic tumors | [12] |

| Oral Squamous Cell Carcinoma | Immunohistochemistry | Increased staining in tumor endothelia compared to controls | [6] |

Table 1: Expression of αvβ3 Integrin in Various Human Cancers.

| Ligand | Binding Affinity (Kd/IC50) | Method | Reference |

| c(RGDyK) | Kd: 10.3 ± 1.14 nM | Microscale Thermophoresis | [16] |

| RWrNM peptide | Kd: 8.61 ± 1.35 nM | Microscale Thermophoresis | [16] |

| Engineered AgRP peptides | Kd: 780 pM to 15 nM | Flow Cytometry | [17] |

| Denatured Collagen Type I | RGD-dependent binding | Affinity Chromatography | [18] |

Table 2: Binding Affinities of αvβ3 Integrin to Select Ligands.

| Inhibitor | IC50 Value | Assay | Reference |

| Cilengitide (Cyclic RGD peptide) | Not specified, but effective in clinical trials | Clinical Trials | [4][19] |

| DisBa-01 | 13.43 nM (normoxia), 19.87 nM (hypoxia) | Boyden Chamber Assay (MDA-MB-231 cells) | [14] |

| Cyclo(RGDyK) | 20 nM | Not specified | [19] |

| Engineered AgRP peptides | 9.9 to 650 nM | Cell Adhesion Assay (K562-αvβ3 cells) | [17] |

Table 3: Inhibitory Concentrations (IC50) of αvβ3 Integrin Antagonists.

Signaling Pathways

Integrin αvβ3-mediated signaling is a complex network of interactions that promotes angiogenesis. Upon ligand binding, αvβ3 clusters and recruits a variety of signaling molecules to its cytoplasmic tail, initiating downstream cascades. A crucial aspect of αvβ3 signaling is its bidirectional crosstalk with VEGFR2.

αvβ3 Integrin Downstream Signaling

Engagement of αvβ3 with the ECM activates focal adhesion kinase (FAK) and Src family kinases. This leads to the phosphorylation of numerous downstream targets, including the p85 subunit of phosphoinositide 3-kinase (PI3K), which in turn activates the Akt survival pathway. The FAK/Src complex can also activate the Ras/Raf/MEK/ERK pathway, promoting cell proliferation and migration.

Caption: Downstream signaling cascade of αvβ3 integrin.

Crosstalk with VEGFR2

The interaction between αvβ3 integrin and VEGFR2 is a critical nexus in angiogenesis.[8][9] VEGF binding to VEGFR2 can promote the activation of αvβ3, and conversely, αvβ3 engagement with its ligands can enhance VEGFR2 signaling.[10] This reciprocal activation leads to a synergistic enhancement of downstream signaling pathways, including the PI3K/Akt and ERK pathways, ultimately promoting endothelial cell migration, survival, and tube formation.[8]

Caption: Reciprocal crosstalk between αvβ3 integrin and VEGFR2.

Experimental Protocols

A variety of in vitro and in vivo assays are utilized to investigate the role of αvβ3 integrin in angiogenesis. Below are detailed protocols for some of the key methodologies.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a hallmark of angiogenesis.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel® or Geltrex™)

-

96-well cell culture plates

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope

Protocol:

-

Thaw the basement membrane extract on ice overnight.

-

Pre-chill a 96-well plate and pipette tips at 4°C.

-

Pipette 50 µL of the thawed basement membrane extract into each well of the chilled 96-well plate, ensuring the entire surface is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest endothelial cells and resuspend them in assay medium (e.g., basal medium with low serum and test compounds) at a concentration of 1-2 x 10^5 cells/mL.

-

Gently add 100 µL of the cell suspension to each well on top of the solidified matrix.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Monitor tube formation periodically using an inverted microscope.

-

(Optional) For quantification, stain the cells with Calcein AM and visualize using a fluorescence microscope. Capture images and analyze tube length, number of junctions, and total network area using image analysis software.[2][20][21][22]

Caption: Workflow for the endothelial cell tube formation assay.

Transwell Migration and Invasion Assay

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, with the invasion assay including an additional layer of extracellular matrix to assess the cells' invasive capabilities.

Materials:

-

Transwell inserts (with 8 µm pore size polycarbonate membrane)

-

24-well plates

-

Endothelial cells

-

Serum-free medium and medium with chemoattractant (e.g., VEGF or FBS)

-

Basement membrane extract (for invasion assay)

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet for staining

Protocol:

-

For Invasion Assay: Thaw basement membrane extract on ice. Dilute to the desired concentration with cold serum-free medium and add 100 µL to the upper chamber of the Transwell insert. Incubate at 37°C for 1-2 hours to allow it to gel.

-

Harvest and resuspend endothelial cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane by gently scraping with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with cold methanol for 20 minutes.

-

Stain the fixed cells with 0.5% crystal violet for 20 minutes.

-

Wash the membrane with distilled water to remove excess stain.

-

Count the migrated cells in several random fields under a microscope.[23][24][25]

Caption: Workflow for the transwell migration/invasion assay.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of pro- or anti-angiogenic compounds.

Materials:

-

Fertilized chicken eggs (Day 6-8)

-

Egg incubator

-

Sterile filter paper disks or coverslips

-

Test compounds

-

Methanol/acetone mixture for fixation

-

Stereomicroscope

Protocol:

-

Clean fertilized chicken eggs (Day 6) with 70% ethanol (B145695) and place them in an incubator at 37.5°C with 85% humidity.

-

On Day 8, create a small window in the eggshell over the air sac to expose the CAM.

-

Carefully place a sterile filter paper disk or coverslip, previously soaked with the test compound, onto the CAM, avoiding major blood vessels.

-

Seal the window with sterile tape and return the egg to the incubator for 2-3 days.

-

On Day 10 or 11, open the window and observe the CAM under a stereomicroscope.

-

To quantify angiogenesis, fix the CAM in a methanol/acetone (1:1) solution.

-

Excise the CAM, place it on a glass slide, and capture images.

-

Quantify the number of blood vessel branch points and the total blood vessel length in the area around the disk/coverslip.[1][8][13][26]

Caption: Workflow for the in vivo CAM angiogenesis assay.

Conclusion

Integrin αvβ3 is a well-established and critical mediator of cancer angiogenesis. Its preferential expression on activated endothelial and tumor cells, coupled with its central role in cell adhesion, migration, and signaling, solidifies its position as a key target for therapeutic intervention. The interplay between αvβ3 and growth factor signaling pathways, particularly with VEGFR2, highlights the complexity of the angiogenic process and offers opportunities for combination therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of αvβ3-mediated angiogenesis and to evaluate the efficacy of novel anti-angiogenic agents. A thorough understanding of the multifaceted role of αvβ3 integrin will continue to drive the development of more effective cancer treatments.

References

- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

- 4. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunohistochemical analysis of integrins αvβ3, αvβ5 and α5β1, and their ligands, fibrinogen, fibronectin, osteopontin and vitronectin, in frozen sections of human oral head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]Galacto-RGD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. adooq.com [adooq.com]

- 20. promocell.com [promocell.com]

- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 26. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

Preclinical Research on RGD Peptide Radiopharmaceuticals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical research and development of radiopharmaceuticals based on the Arginine-Glycine-Aspartic acid (RGD) peptide sequence. RGD peptides exhibit high affinity for αvβ3 integrins, which are overexpressed on various tumor cells and activated endothelial cells during angiogenesis, making them a prime target for cancer imaging and therapy.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes essential pathways and workflows to facilitate the design and evaluation of novel RGD-based radiopharmaceuticals.

Quantitative Data Summary

The following tables summarize key quantitative parameters from preclinical studies of various RGD peptide radiopharmaceuticals. These tables are intended for easy comparison of different constructs and radiolabeling strategies.

Table 1: Radiosynthesis and In Vitro Properties

| Radiopharmaceutical | Radionuclide | Chelator/Prosthetic Group | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | logP / Hydrophilicity | Binding Affinity (IC50/Kd, nM) | Cell Line |

| 177Lu-DOTA-E(cRGDfK)2 | 177Lu | DOTA | >99% | - | -3.878 | Kd: 15.07 | A549 |

| 111In-DOTA-EB-cRGDfK | 111In | DOTA-EB | >94% | - | - | IC50: 71.7 | U-87 MG |

| 111In-DOTA-cRGDfK | 111In | DOTA | - | - | - | IC50: 35.2 | U-87 MG |

| [18F]Galacto-RGD | 18F | Galacto | >98% | 40-100 | - | - | - |

| [68Ga]NOTA-PRGD2 | 68Ga | NOTA | >95% | 9.25-46.25 | - | - | - |

| [18F]Alfatide | 18F | - | >95% | 14.8-37 | - | - | - |

| [64Cu]Cu-AmBaSar-E[c(RGDfK)]2 | 64Cu | AmBaSar | - | - | - | IC50: 10.0 ± 0.5 | U87MG |

| [64Cu]Cu-Sar-E[c(RGDfK)]2 | 64Cu | Sar | - | - | - | IC50: 6.0 ± 0.9 | U87MG |

Data compiled from sources:[4][5][6][7][8]

Table 2: In Vivo Biodistribution and Pharmacokinetics

| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | T/M Ratio (Tumor/Muscle) | Primary Excretion Route | Elimination Half-life (T1/2) |

| 177Lu-EB-RGD | NSCLC-PDX (αvβ3+) | - | 13.38 | - | - | - |

| 177Lu-EB-RGD | NSCLC-PDX (αvβ3-) | - | 6.26 | - | - | - |

| 111In-DOTA-EB-cRGDfK | U-87 MG xenografts | 24 h | 27.1 ± 2.7 | 22.85 | - | 77.3 h |

| 111In-DOTA-cRGDfK | U-87 MG xenografts | - | - | - | - | 17.2 h |

| [125I]E[c(RGDfK)]{[125I]c[RGDf(4-I)K]} | - | 4 h | 4.12 ± 0.42 | - | - | - |

| 125I-labeled monomer RGD | - | 4 h | 2.93 ± 0.08 | - | - | - |

| [18F]Alfatide II | Brain Metastases | - | - | 18.9 ± 14.1 | Renal | - |

Data compiled from sources:[2][9][10][11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of RGD peptide radiopharmaceuticals.

Radiolabeling of RGD Peptides

Objective: To conjugate a radionuclide to an RGD peptide with high radiochemical purity and yield.

Example Protocol for 68Ga Labeling of a DOTA-conjugated RGD Peptide:

-

Elution: Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.

-

Buffering: Add HEPES buffer (e.g., 0.2 M) to the 68Ga eluate to adjust the pH to approximately 4.5-5.0.[14]

-

Peptide Addition: Add an aqueous solution of the DOTA-RGD peptide conjugate (typically 1-10 nmol) to the buffered 68Ga solution.[14]

-

Incubation: Heat the reaction mixture at 90-95°C for 5-10 minutes.[14][15] Alternatively, microwave heating can be used for a shorter duration (e.g., 2 minutes at 90°C).[14] For NODAGA-conjugated peptides, labeling can often be achieved at room temperature.[15][16]

-

Quality Control:

-

Determine radiochemical purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).[7]

-

The mobile phase and stationary phase for chromatography will depend on the specific properties of the radiolabeled peptide.

-

In Vitro Cell Binding Assay

Objective: To determine the binding affinity and specificity of the radiolabeled RGD peptide for integrin-expressing cancer cells.

Protocol for Competitive Binding Assay:

-

Cell Seeding: Seed integrin αvβ3-positive cells (e.g., U87MG human glioblastoma cells) into 96-well plates and allow them to adhere overnight.[17]

-

Preparation of Reagents:

-

Competition: Add the constant concentration of the competing radioligand and varying concentrations of the "cold" RGD peptide to the cells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for competitive binding.[17]

-

Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove unbound radioactivity.

-

Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the concentration of the "cold" peptide. Calculate the IC50 value, which is the concentration of the "cold" peptide that inhibits 50% of the specific binding of the radioligand.

In Vivo Biodistribution Studies

Objective: To determine the uptake and clearance of the radiolabeled RGD peptide in various organs and the tumor in an animal model.

Protocol for Biodistribution in Tumor-Bearing Mice:

-

Tumor Model: Induce tumors in immunocompromised mice (e.g., athymic nude mice) by subcutaneously injecting a suspension of integrin αvβ3-positive cancer cells (e.g., U87MG or A549).[5][19]

-

Radiotracer Injection: Once tumors reach a suitable size, intravenously inject a defined amount of the radiolabeled RGD peptide (e.g., 3-7 MBq) into the tail vein of the mice.[19][20]

-

Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).

-

Organ Harvesting: Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

-

Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

-

Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

-

Blocking Experiment (for specificity): In a separate group of animals, co-inject an excess of non-radiolabeled RGD peptide with the radiotracer. A significant reduction in tumor uptake in the blocked group compared to the non-blocked group indicates receptor-specific binding.[18][19]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in preclinical RGD peptide radiopharmaceutical research.

Caption: Integrin αvβ3 signaling pathway initiated by RGD ligand binding.

Caption: Preclinical evaluation workflow for RGD peptide radiopharmaceuticals.

Caption: RGD-mediated integrin internalization pathway.

References

- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]

- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Targeted Radionuclide Therapy in Patient-Derived Xenografts Using 177Lu-EB-RGD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical Evaluation of Radiolabeled Peptides for PET Imaging of Glioblastoma Multiforme [mdpi.com]

- 16. PET Radiopharmaceuticals for Imaging Integrin Expression: Tracers in Clinical Studies and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide to 177Lu-AB-3PRGD2 and Targeted Radionuclide Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted radionuclide therapy (TRT) represents a paradigm shift in oncology, offering the potential to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This guide focuses on a promising agent in this class, 177Lu-AB-3PRGD2, a radiopharmaceutical designed to target integrin αvβ3, a protein highly expressed on various tumor cells and neovasculature. Through a comprehensive review of preclinical and clinical data, this document provides an in-depth technical overview of 177Lu-AB-3PRGD2, including its mechanism of action, key experimental data, and detailed protocols relevant to its development and evaluation.

Introduction to Targeted Radionuclide Therapy

Targeted radionuclide therapy is a form of molecularly targeted therapy that uses a radioactive isotope (radionuclide) attached to a targeting molecule (e.g., a peptide or antibody) to selectively deliver radiation to cancer cells.[1][2] The targeting molecule binds to specific receptors or antigens overexpressed on the surface of tumor cells, leading to the internalization or localized accumulation of the radiopharmaceutical.[3] The emitted radiation, which can be in the form of alpha particles, beta particles, or Auger electrons, then induces DNA damage and cell death in the targeted cancer cells and potentially in neighboring tumor cells through a "bystander effect".[1][4]

Lutetium-177 (177Lu) is a commonly used radionuclide in TRT due to its favorable physical properties, including a half-life of 6.73 days and the emission of both beta particles for therapy and gamma photons for imaging.[5]

177Lu-AB-3PRGD2: A Novel Integrin αvβ3-Targeting Agent

177Lu-AB-3PRGD2 is a radiopharmaceutical composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (3PRGD2) chelated with 177Lu.[6] The RGD motif serves as the targeting vector, specifically binding to integrin αvβ3.[6] The "AB" designation refers to the inclusion of an albumin-binding moiety, which is designed to improve the agent's pharmacokinetic profile by extending its circulation time in the blood.[7]

Mechanism of Action

The primary mechanism of action of 177Lu-AB-3PRGD2 involves the high-affinity binding of the RGD peptide to integrin αvβ3, which is overexpressed on the surface of various tumor cells and activated endothelial cells in the tumor neovasculature.[6][8] Following this targeted delivery, the beta emissions from the 177Lu radionuclide induce cytotoxic effects, primarily through the generation of double-strand DNA breaks, leading to tumor cell death.[6]

Caption: Workflow of 177Lu-AB-3PRGD2 Targeted Radionuclide Therapy.

Preclinical and Clinical Data

Quantitative Preclinical Data

Preclinical studies in U87MG human glioblastoma tumor-bearing nude mice have demonstrated the promising in vivo characteristics of 177Lu-labeled RGD peptides. The following tables summarize key quantitative data from these studies.

Table 1: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g) [9]

| Organ/Tissue | 1 h | 4 h | 24 h | 72 h |

| Blood | 2.15 ± 0.38 | 0.98 ± 0.21 | 0.15 ± 0.04 | 0.03 ± 0.01 |

| Heart | 1.01 ± 0.15 | 0.51 ± 0.09 | 0.11 ± 0.03 | 0.02 ± 0.01 |

| Lung | 1.98 ± 0.31 | 1.02 ± 0.18 | 0.25 ± 0.06 | 0.05 ± 0.01 |

| Liver | 2.54 ± 0.42 | 1.89 ± 0.35 | 0.78 ± 0.19 | 0.21 ± 0.05 |

| Spleen | 0.89 ± 0.14 | 0.55 ± 0.11 | 0.18 ± 0.04 | 0.04 ± 0.01 |

| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.21 ± 0.28 | 0.32 ± 0.07 |

| Stomach | 0.78 ± 0.13 | 0.51 ± 0.10 | 0.15 ± 0.04 | 0.03 ± 0.01 |

| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.54 ± 0.37 | 0.39 ± 0.09 |

| Muscle | 0.88 ± 0.14 | 0.45 ± 0.08 | 0.10 ± 0.02 | 0.02 ± 0.01 |

| Bone | 1.21 ± 0.20 | 0.89 ± 0.16 | 0.35 ± 0.08 | 0.08 ± 0.02 |

| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |

Table 2: Tumor-to-Normal Tissue Ratios of 177Lu-3PRGD2 [9]

| Tissue | 1 h | 4 h | 24 h | 72 h |

| Tumor/Blood | 2.81 ± 0.53 | 4.71 ± 1.52 | 23.67 ± 6.89 | 40.67 ± 11.23 |

| Tumor/Muscle | 6.85 ± 1.21 | 10.27 ± 3.32 | 35.50 ± 9.87 | 61.00 ± 14.32 |

| Tumor/Liver | 2.37 ± 0.45 | 2.44 ± 0.81 | 4.55 ± 1.32 | 5.81 ± 1.42 |

| Tumor/Kidney | 1.44 ± 0.38 | 1.48 ± 0.49 | 2.93 ± 0.85 | 3.81 ± 0.92 |

A maximum tolerated dose (MTD) study in nude mice determined that the MTD of 177Lu-3PRGD2 was greater than 111 MBq.[10] Therapeutic efficacy studies in the U87MG tumor model showed that 177Lu-3PRGD2 significantly delayed tumor growth compared to saline controls.[10]

Clinical Data

A first-in-human, open-label, non-controlled, non-randomized Phase 1 study of 177Lu-AB-3PRGD2 has been conducted to assess its safety, pharmacokinetics, and dosimetry in patients with advanced integrin αvβ3-positive tumors.[4][11]

Table 3: Dosimetry Results from Phase 1 Study of 177Lu-AB-3PRGD2 [4][11]

| Organ/Parameter | Absorbed Dose (mGy/MBq) |

| Red Bone Marrow | 0.157 ± 0.032 |

| Kidneys | 0.684 ± 0.132 |

| Bladder Wall | 1.852 ± 1.047 |

| Liver | 0.315 ± 0.068 |

| Spleen | 0.452 ± 0.091 |

| Whole-body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |

The estimated blood half-life of 177Lu-AB-3PRGD2 was 2.85 ± 2.17 hours.[4] The study reported no adverse events over grade 3, indicating a favorable safety profile at the administered dose.[4][11]

An ongoing clinical trial (NCT06375564) is further evaluating the efficacy and safety of 177Lu-AB-3PRGD2 in patients with various solid tumors expressing integrin αvβ3.[7][12]

Table 4: Overview of Clinical Trial NCT06375564 [12]

| Parameter | Description |

| Status | Recruiting |

| Phase | Phase 1 |

| Primary Outcome | Objective Response Rate (ORR) per RECIST 1.1 |

| Secondary Outcome | Incidence of Treatment-Related Adverse Events (CTCAE v5.0) |

| Intervention | 2.96 GBq (80 mCi) of 177Lu-AB-3PRGD2 intravenously every 6 weeks for up to 4 cycles |

| Eligibility | Adults with unresectable or metastatic refractory solid tumors with positive 68Ga-RGD PET/CT |

Experimental Protocols

Radiolabeling of DOTA-3PRGD2 with 177Lu

This protocol describes a general method for the radiolabeling of a DOTA-conjugated peptide with Lutetium-177.

References

- 1. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

- 3. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]

- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. project.eortc.org [project.eortc.org]

- 7. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [clin.larvol.com]

- 8. isletstudy.org [isletstudy.org]

- 9. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www-pub.iaea.org [www-pub.iaea.org]

- 11. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

The Molecular Target of AB-3PRGD2 in Solid Tumors: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular target of AB-3PRGD2, a promising radiopharmaceutical agent for the treatment of solid tumors. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Concept: Targeting Integrin αvβ3

The principal molecular target of this compound is the integrin αvβ3 receptor.[1][2][3][4][5] Integrin αvβ3 is a heterodimeric transmembrane protein that plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions.[1] Its expression is significantly upregulated on the surface of various tumor cells and activated endothelial cells within the tumor neovasculature, while being minimally present in resting endothelial cells and most normal tissues.[1][3] This differential expression profile makes integrin αvβ3 an attractive and specific target for cancer therapy.[1][2][3][6]

This compound is a radiopharmaceutical composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer labeled with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu).[7] The RGD motif is a well-characterized ligand that specifically binds to the integrin αvβ3 receptor with high affinity.[3][7][8] Upon administration, the RGD moiety of this compound selectively targets and binds to integrin αvβ3-expressing tumor cells. The conjugated radionuclide then delivers localized cytotoxic radiation, leading to the eradication of the tumor cells.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving this compound and related RGD-based targeting agents.

Table 1: Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in Humans

| Parameter | Value | Reference |

| Blood Half-Life | 2.85 ± 2.17 h | [9][10] |

| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq | [9][10] |

| Absorbed Dose in Red Bone Marrow | 0.157 ± 0.032 mGy/MBq | [9][10] |

| Absorbed Dose in Kidneys | 0.684 ± 0.132 mGy/MBq | [9][10] |

Data from a first-in-human study involving ten patients with advanced integrin αvβ3-positive tumors who received a single injection of 1.57 ± 0.08 GBq of ¹⁷⁷Lu-AB-3PRGD2.[9][10]

Table 2: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)

| Time Post-Injection | Tumor | Blood | Liver | Kidneys |

| 1 h | 6.03 ± 0.65 | - | - | 4.18 ± 1.08 |

| 4 h | 4.62 ± 1.44 | - | - | 3.13 ± 0.59 |

| 24 h | 3.55 ± 1.08 | - | - | - |

| 72 h | 1.22 ± 0.18 | - | - | - |

Data represents the percentage of injected dose per gram of tissue in a preclinical model.[11]

Table 3: Binding Affinity of RGD Peptides to Integrin αvβ3

| Compound | IC₅₀ (nM) |

| DOTA-3PRGD₂ | 1.25 ± 0.16 |

| DOTA-RGD₂ | 8.02 ± 1.94 |

| c(RGDyK) (monomer) | 49.89 ± 3.63 |

IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the integrin αvβ3 receptor, demonstrating the higher affinity of the dimeric and trimeric RGD constructs.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Patient Selection for Clinical Trials with ¹⁷⁷Lu-AB-3PRGD2

-

Inclusion Criteria: Patients must have a confirmed diagnosis of unresectable or metastatic refractory cancer with measurable disease.[12] Disease progression after multiple lines of treatment is also a prerequisite.[12]

-

Integrin αvβ3 Expression Confirmation: All patients undergo whole-body ⁶⁸Ga-RGD Positron Emission Tomography/Computed Tomography (PET/CT) to confirm high expression of integrin αvβ3 in tumor lesions.[2][12]

-

Performance Status: Patients are required to have an Eastern Cooperative Oncology Group (ECOG) Performance Status of ≤ 3.[12]

-

Hematological and Biochemical Parameters: Specific thresholds for absolute neutrophil count, platelet count, hemoglobin, liver function tests (AST, ALT, alkaline phosphatase), total bilirubin, and creatinine (B1669602) must be met.[12]

Biodistribution Studies in Animal Models

-

Animal Model: U87MG (human glioblastoma) tumor-bearing nude mice are commonly used due to the high expression of integrin αvβ3 on these cells.[11]

-

Radiotracer Administration: A known activity of the radiolabeled compound (e.g., ¹⁷⁷Lu-3PRGD2) is injected intravenously into the mice.[11]

-

Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 4, 24, 72 hours), mice are euthanized, and various tissues and organs (tumor, blood, liver, kidneys, etc.) are harvested.[11]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with integrin αvβ3 and a typical experimental workflow for evaluating this compound.

Caption: Downstream signaling cascade initiated by ligand binding to integrin αvβ3.

Caption: A typical workflow for the preclinical assessment of this compound.

References

- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ichgcp.net [ichgcp.net]

- 3. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids [medsci.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Facebook [cancer.gov]

- 8. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]

An In-depth Technical Guide to the Pharmacology of Lutetium-177 Labeled RGD Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted radionuclide therapy is rapidly evolving, with a focus on developing highly specific agents that can deliver cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. One of the most promising targets for this approach is the integrin αvβ3, a cell surface receptor that is overexpressed on various tumor cells and the neovasculature during angiogenesis.[1][2][3] The recognition of the Arginine-Glycine-Aspartic acid (RGD) peptide motif by these integrins provides a powerful mechanism for targeted drug delivery.[4][5]

This technical guide delves into the pharmacology of RGD peptides labeled with Lutetium-177 (¹⁷⁷Lu), a therapeutic radionuclide of choice due to its favorable decay characteristics. ¹⁷⁷Lu is a medium-energy beta-emitter with a physical half-life of 6.73 days, allowing for a sustained therapeutic effect. It also emits low-energy gamma photons, which are suitable for SPECT imaging, enabling a theranostic approach where diagnosis and therapy are combined. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the development and evaluation of ¹⁷⁷Lu-labeled RGD peptides.

Mechanism of Action

The therapeutic effect of ¹⁷⁷Lu-RGD peptides is a multi-step process initiated by the specific binding of the RGD motif to integrin receptors, leading to receptor-mediated endocytosis and subsequent cellular damage from the radioactive decay of ¹⁷⁷Lu.

Targeting Integrin αvβ3

Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-matrix and cell-cell interactions.[6] The αvβ3 integrin, in particular, is a key player in tumor angiogenesis, proliferation, and metastasis.[7] Its expression is significantly upregulated on activated endothelial cells of newly forming blood vessels and on the surface of various tumor cells, including glioblastoma, melanoma, and non-small cell lung cancer, while being low in most normal resting tissues.[1][2] This differential expression makes it an ideal target for cancer-specific therapies.

RGD-Integrin Binding and Signaling

The RGD tripeptide sequence is the primary recognition motif for several integrins, including αvβ3.[8] The binding of a ¹⁷⁷Lu-labeled RGD peptide to the extracellular domain of the integrin αvβ3 receptor triggers a cascade of intracellular events known as "outside-in" signaling. This process begins with the clustering of integrins and the formation of focal adhesions. These multi-protein complexes recruit and activate a series of downstream signaling molecules.

Key signaling events include:

-

Activation of Focal Adhesion Kinase (FAK): Upon integrin ligation, FAK is autophosphorylated, creating a docking site for Src family kinases.[1][7][9]

-

Src and PI3K/Akt Pathway Activation: The FAK/Src complex further phosphorylates other substrates, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[7]

-

MAPK/ERK Pathway Activation: Integrin signaling also activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which plays a role in cell growth and differentiation.[1][7]

Following binding, the integrin-RGD complex is internalized through receptor-mediated endocytosis. This process sequesters the ¹⁷⁷Lu radionuclide within the cell, concentrating the radiation dose in the target tissue.

Lutetium-177 Induced Cell Death

Once internalized, or in close proximity to the cell membrane, the decay of ¹⁷⁷Lu releases beta particles (electrons) with a maximum energy of 498 keV and a mean tissue penetration of 0.67 mm. These beta particles deposit their energy in the surrounding tissue, causing direct and indirect DNA damage. The primary mechanism of cell killing is the induction of DNA double-strand breaks, which, if not repaired, lead to apoptosis or mitotic catastrophe. The crossfire effect, where beta particles from a targeted cell can kill adjacent, non-targeted tumor cells, is a significant advantage of ¹⁷⁷Lu-based therapies, particularly in heterogeneous tumors.

Pharmacology of Preclinical ¹⁷⁷Lu-RGD Peptides

Numerous ¹⁷⁷Lu-labeled RGD peptides have been developed and evaluated in preclinical settings. Modifications to the RGD peptide, such as cyclization, multimerization (e.g., dimers), and the addition of moieties to improve pharmacokinetics, have been explored to enhance tumor uptake and retention.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various ¹⁷⁷Lu-RGD peptides. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions (e.g., cell lines, animal models).

Table 1: In Vitro Binding Affinity of RGD Peptides

| Peptide | Cell Line | Radioligand for Assay | IC50 (nM) | Kd (nM) | Reference(s) |

|---|---|---|---|---|---|

| DOTA-E[c(RGDfK)]₂ | A549 | ¹⁷⁷Lu-DOTA-E[c(RGDfK)]₂ | - | 15.07 | [2][9] |

| FPTA-RGD2 | U87MG | ¹²⁵I-echistatin | 144 ± 6.5 | - | [10] |

| E[c(RGDyK)]₂ | U87MG | ¹²⁵I-echistatin | 79.2 ± 4.2 | - |[10] |

Table 2: Preclinical Biodistribution of ¹⁷⁷Lu-RGD Peptides in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

| Peptide | Tumor Model | 4h p.i. | 24h p.i. | Reference(s) |

|---|---|---|---|---|

| ¹⁷⁷Lu-DOTA-E(cRGDfK)₂ | A549 NSCLC | 5.21 ± 0.83 | 2.12 ± 0.45 | [2] |

| ¹⁷⁷Lu-3PRGD₂ | U87MG Glioblastoma | 4.15 ± 1.12 | 1.89 ± 0.47 | |

| ¹⁷⁷Lu-EB-RGD | MC38 Colorectal | 10.54 ± 2.21 | 13.38 ± 1.04 | [11] |

| ¹⁷⁷Lu-EB-RGD | NSCLC-PDX (αvβ3+) | - | 13.38 ± 1.04 |[11] |

Table 3: Organ Biodistribution of ¹⁷⁷Lu-RGD Peptides in Tumor-Bearing Mice at 24h Post-Injection (%ID/g)

| Peptide | Tumor Model | Blood | Liver | Kidneys | Spleen | Reference(s) |

|---|---|---|---|---|---|---|

| ¹⁷⁷Lu-DOTA-E(cRGDfK)₂ | A549 NSCLC | 0.11 ± 0.03 | 0.34 ± 0.09 | 1.01 ± 0.21 | 0.15 ± 0.04 | [2] |

| ¹⁷⁷Lu-EB-RGD | NSCLC-PDX (αvβ3+) | 9.87 ± 1.54 | 2.13 ± 0.33 | 5.24 ± 0.98 | 1.02 ± 0.21 |[11] |

Clinical Perspective on ¹⁷⁷Lu-RGD Peptides

The translation of ¹⁷⁷Lu-RGD peptides into clinical use is an active area of research. Early-phase clinical studies are underway to evaluate the safety, dosimetry, and therapeutic potential of these agents in cancer patients.

A first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 has provided valuable dosimetry data in patients with advanced integrin αvβ3-positive tumors.[12] Additionally, a preliminary study has explored the use of ¹⁷⁷Lu-DOTA-RGD₂ in patients with radioiodine-refractory differentiated thyroid cancer, showing favorable biodistribution and prolonged retention in lesions.[13] A clinical trial is also recruiting patients to evaluate a dual-targeted ¹⁷⁷Lu-TATE-RGD peptide in tumors positive for both SSTR2 and integrin αvβ3.[14]

Table 4: Human Dosimetry of ¹⁷⁷Lu-labeled Peptides (Absorbed Dose in mGy/MBq)

| Peptide | Kidneys | Liver | Spleen | Red Marrow | Whole-Body Effective Dose (mSv/MBq) | Reference(s) |

|---|---|---|---|---|---|---|

| ¹⁷⁷Lu-AB-3PRGD2 | 0.684 ± 0.132 | - | - | 0.157 ± 0.032 | 0.251 ± 0.047 | [12] |

| ¹⁷⁷Lu-DOTATATE* | 0.64 (median) | 0.54 (median) | 1.23 (median) | 0.04 (median) | - | [15] |

| ¹⁷⁷Lu-RM2* | 0.35 ± 0.14 | 0.05 ± 0.02 | 0.10 ± 0.06 | 0.02 ± 0.01 | - | [16] |

*Note: ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-RM2 are included for comparative purposes and target different receptors (SSTR and GRPr, respectively).

Detailed Experimental Protocols

This section provides a detailed overview of the standard methodologies used in the preclinical evaluation of ¹⁷⁷Lu-labeled RGD peptides.

Radiolabeling of DOTA-conjugated RGD Peptides

The DOTA chelator is commonly conjugated to RGD peptides to facilitate stable radiolabeling with ¹⁷⁷Lu. The following is a generalized protocol for the radiolabeling procedure.

Methodology:

-

Reagent Preparation: A DOTA-conjugated RGD peptide is dissolved in high-purity water. A reaction buffer, typically ammonium acetate at pH 4.0-5.0, is prepared.[17][18] Gentisic acid may be added as a radioprotectant.[17]

-

Reaction: In a sterile reaction vial, the DOTA-RGD peptide solution, buffer, and a calibrated amount of ¹⁷⁷LuCl₃ are combined.

-

Incubation: The reaction mixture is heated at 80-100°C for 10-30 minutes.[17][18]

-

Quality Control: The radiochemical purity of the product is determined using methods like High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC). A purity of >95% is typically required for in vivo use.

-

Purification (if necessary): If the radiochemical purity is below the acceptable limit, the product is purified, often using a C18 Sep-Pak cartridge to remove unchelated ¹⁷⁷Lu and other impurities.

-

Final Formulation: The purified product is passed through a 0.22 µm sterile filter into a sterile vial for in vitro and in vivo experiments.

In Vitro Cell Binding Assays

These assays are crucial for determining the binding affinity (Kd or IC50) of the radiolabeled peptide to its target receptor.

Saturation Binding Assay:

-

Cell Plating: Integrin αvβ3-expressing cells (e.g., U87MG, A549) are seeded in multi-well plates and allowed to adhere.

-

Incubation: Cells are incubated with increasing concentrations of the ¹⁷⁷Lu-RGD peptide at 4°C or 37°C until equilibrium is reached.[19][20]

-

Determination of Non-specific Binding: A parallel set of wells is incubated with the radioligand and a large excess of the corresponding non-radiolabeled ("cold") RGD peptide.

-

Washing and Lysis: Wells are washed with cold buffer to remove unbound radioligand. Cells are then lysed.

-

Counting: The radioactivity in the cell lysates is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted and analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[4][19]

Competitive Binding Assay:

-

Cell Plating: Similar to the saturation assay.

-

Incubation: Cells are incubated with a fixed concentration of the ¹⁷⁷Lu-RGD peptide and increasing concentrations of the non-radiolabeled competitor peptide.

-

Washing, Lysis, and Counting: Performed as in the saturation assay.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression is used to calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[10]

Cellular Uptake and Internalization Assay

This assay distinguishes between membrane-bound and internalized radioactivity.

Methodology:

-

Cell Plating and Incubation: Cells are seeded and incubated with the ¹⁷⁷Lu-RGD peptide at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).[21][22]

-

Surface-Bound Fraction: At each time point, one set of cells is treated with an ice-cold acid buffer (e.g., glycine-HCl, pH 2.5) for 5-10 minutes to strip surface-bound radioligand. The supernatant (surface-bound fraction) is collected.

-

Internalized Fraction: The remaining cells are washed and lysed to release the internalized radioactivity.

-

Counting: The radioactivity in both the surface-bound and internalized fractions is measured.

-

Data Analysis: The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated at each time point.

In Vivo Biodistribution Studies

These studies evaluate the pharmacokinetics, tumor targeting, and clearance profile of the radiopharmaceutical in animal models.

Methodology:

-

Animal Model: Tumor-bearing rodents (typically mice) are used. Tumors are established by subcutaneously injecting human cancer cells (e.g., A549, U87MG).

-

Injection: A known amount of the ¹⁷⁷Lu-RGD peptide is injected intravenously (e.g., via the tail vein).[5]

-

Tissue Harvesting: At predefined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, cohorts of animals are euthanized.

-

Organ Collection: Tumors, blood, and major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and placed in counting tubes.[5][23]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

-

Data Analysis: The tissue uptake is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[24] This allows for the assessment of tumor-to-organ ratios and the overall clearance profile of the agent.

Conclusion and Future Directions

Lutetium-177 labeled RGD peptides represent a highly promising class of radiopharmaceuticals for the targeted therapy of integrin αvβ3-expressing cancers. Preclinical studies have consistently demonstrated their ability to specifically target tumors, leading to significant anti-tumor effects. The theranostic nature of ¹⁷⁷Lu allows for patient stratification and dosimetry calculations using SPECT imaging, paving the way for personalized treatment regimens.

Early clinical data are encouraging, showing favorable biodistribution and dosimetry profiles. However, further clinical trials are necessary to establish the safety and efficacy of these agents in larger patient populations. Future research will likely focus on:

-

Optimizing Peptide Structure: Developing novel RGD peptides with even higher affinity and improved pharmacokinetic properties.

-

Combination Therapies: Exploring the synergistic effects of ¹⁷⁷Lu-RGD therapy with other treatment modalities, such as chemotherapy, immunotherapy, or external beam radiation.

-

Alpha-Emitter Conjugates: Investigating the use of alpha-emitting radionuclides (e.g., Actinium-225) conjugated to RGD peptides for even more potent therapeutic effects, particularly for small tumor burdens or micrometastases.

The continued development and clinical evaluation of ¹⁷⁷Lu-RGD peptides hold the potential to introduce a new and effective treatment paradigm for a wide range of challenging cancers.

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]

- 4. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 5. osti.gov [osti.gov]

- 6. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. CareAcross [careacross.com]

- 15. researchgate.net [researchgate.net]

- 16. First-in-human dosimetry of gastrin-releasing peptide receptor antagonist [177Lu]Lu-RM2: a radiopharmaceutical for the treatment of metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. researchgate.net [researchgate.net]

- 24. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: AB-3PRGD2 Binding Affinity for Integrin αvβ3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the binding characteristics of AB-3PRGD2, a novel radiopharmaceutical agent, with its target, integrin αvβ3. This compound is a next-generation compound derived from the dimeric cyclic RGD peptide, 3PRGD2, modified with an albumin-binding (AB) motif to enhance its pharmacokinetic profile for targeted radionuclide therapy.[1][2] Integrin αvβ3 is a heterodimeric transmembrane glycoprotein (B1211001) that is a well-established target in oncology, as its expression is significantly upregulated on tumor cells and neovascular endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and survival.[3][4] This document consolidates available quantitative binding data, details the experimental methodologies for affinity assessment, and illustrates the key signaling pathways modulated by ligand binding to integrin αvβ3.

Quantitative Binding Affinity Data

While direct in vitro binding affinity data for this compound is not yet publicly available, extensive data exists for its direct precursor, DOTA-3PRGD2. The DOTA chelator is conjugated for radiolabeling and is structurally similar to the core targeting moiety of this compound. The data consistently demonstrates that the dimeric RGD peptide with PEG linkers (3PRGD2) possesses a significantly higher binding affinity for integrin αvβ3 compared to monomeric and standard dimeric RGD peptides.[5] This enhanced affinity is attributed to the multivalency effect and optimized linker length.[6]

Another relevant analogue, ¹⁷⁷Lu-Palm-3PRGD2, which also incorporates an albumin-binding strategy (using palmitic acid), shows a retained high affinity for the integrin.[7]

The table below summarizes the half-maximal inhibitory concentration (IC50) values for DOTA-3PRGD2 and related compounds, providing a strong indication of the expected high-affinity binding of this compound.

| Compound | IC50 (nM) | Target Receptor | Cell Line | Radioligand Competitor |

| DOTA-3PRGD2 | 1.25 ± 0.16 | Integrin αvβ3 | U87MG glioma | ¹²⁵I-echistatin [5] |

| ¹⁷⁷Lu-Palm-3PRGD2 | 5.13 ± 1.16 | Integrin αvβ3/αvβ5 | U87MG glioma | ¹²⁵I-echistatin[7] |

| DOTA-RGD2 | 8.02 ± 1.94 | Integrin αvβ3 | U87MG glioma | ¹²⁵I-echistatin[5] |

| c(RGDyK) (monomer) | 49.89 ± 3.63 | Integrin αvβ3 | U87MG glioma | ¹²⁵I-echistatin[5] |

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of RGD peptides for integrin αvβ3 is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., DOTA-3PRGD2) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the IC50 value of a test compound for integrin αvβ3.

Materials:

-

Cell Line: U87MG human glioma cells, known for high expression of integrin αvβ3.[8]

-

Radioligand: ¹²⁵I-echistatin, a potent RGD-containing snake venom disintegrin that binds with high affinity to integrin αvβ3.

-

Test Compounds: DOTA-3PRGD2 and other RGD peptides at various concentrations.

-

Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]

-

Equipment: 96-well plates, cell harvester, gamma counter.

Methodology:

-

Cell Culture and Preparation:

-

U87MG cells are cultured under standard conditions until confluent.

-

Cells are harvested, washed, and resuspended in assay buffer. A cell membrane preparation can also be used.[1]

-

-

Assay Setup:

-

The assay is performed in 96-well plates.

-

To each well, the following are added in sequence:

-

Cell suspension or membrane preparation (containing a fixed amount of receptor).

-

A solution of the unlabeled test compound at varying concentrations (typically a serial dilution over several orders of magnitude).

-

A fixed concentration of the radioligand (¹²⁵I-echistatin).

-

-

-

Incubation:

-

The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.[1]

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[1] This step traps the cells/membranes, and therefore the receptor-bound radioligand, on the filter.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound and free radioligand.

-

-

Quantification:

-

The radioactivity retained on the dried filters is measured using a gamma counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor compound.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Below is a workflow diagram illustrating this protocol.

Integrin αvβ3 Signaling Pathways

Upon binding of an RGD-containing ligand like this compound, integrin αvβ3 undergoes a conformational change, leading to clustering and the recruitment of various signaling proteins to its cytoplasmic tail. This initiates a cascade of downstream signaling events that regulate critical cellular processes such as adhesion, migration, proliferation, and survival.

Focal Adhesion Kinase (FAK) Pathway

A primary event following integrin activation is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for numerous other proteins, including Src family kinases. The FAK-Src complex then phosphorylates downstream targets, leading to the activation of pathways like the Ras-MEK-ERK (MAPK) and PI3K-Akt pathways.[9][10]

Crosstalk with Receptor Tyrosine Kinases (RTKs)

Integrin αvβ3 signaling is not isolated; it engages in significant crosstalk with various growth factor receptors, such as VEGFR, PDGFR, and IGFR.[11] This interaction can lead to synergistic activation of downstream pathways. For example, binding of a ligand to integrin αvβ3 can lead to the formation of a complex with VEGFR, enhancing angiogenic signals. This crosstalk is a critical component of tumor progression and represents a key target for therapeutic intervention.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Facebook [cancer.gov]

- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Foundations of Peptide Receptor Radionuclide Therapy (PRRT)

For Researchers, Scientists, and Drug Development Professionals

Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the field of nuclear medicine, offering a targeted approach to treating neuroendocrine tumors (NETs) and other malignancies that overexpress specific peptide receptors. This technical guide delves into the core principles of PRRT, summarizing key foundational studies, experimental protocols, and the underlying biological mechanisms.

Core Principles and Mechanism of Action

PRRT is a form of targeted radionuclide therapy that utilizes radiolabeled peptides to deliver cytotoxic radiation directly to cancer cells.[1][2] The fundamental principle lies in the high expression of certain peptide receptors, such as somatostatin (B550006) receptors (SSTRs), on the surface of tumor cells compared to healthy tissues.[2][3]